2,3-Dichlorobutane (CAS: 7581-97-7) is a vicinal dihalide characterized by a four-carbon backbone with chlorine atoms at the C2 and C3 positions. Commercially available as a mixture of its meso and dl (racemic) stereoisomers, it is a colorless liquid with distinct thermal properties, where the meso form boils at approximately 116 °C and the racemic mixture at 119.5 °C [1]. In industrial and laboratory procurement, it is primarily sourced as a highly specific precursor for double dehydrohalogenation reactions yielding 1,3-butadiene or 2-butyne, and increasingly as a specialized mild oxidant in advanced transition-metal-catalyzed cross-coupling workflows [2]. Its utility relies heavily on the precise regiochemistry of its halogens, making it a structurally rigid building block for stereocontrolled synthesis.
Substituting 2,3-dichlorobutane with closely related isomers like 1,4-dichlorobutane or 1,2-dichlorobutane fundamentally alters downstream reaction pathways. While 1,4-dichlorobutane is a terminal dihalide widely used to synthesize cyclic compounds or for Grignard chain extensions, it cannot undergo the vicinal elimination required to form conjugated dienes or internal alkynes [1]. Similarly, 1,2-dichlorobutane yields terminal alkynes (1-butyne) or 1,2-butadiene upon dehydrohalogenation, failing to provide the symmetrical 2-butyne or 1,3-butadiene frameworks [2]. Furthermore, substituting with 2,3-dibromobutane alters the leaving group kinetics and redox potentials, which can disrupt delicate catalytic cycles where 2,3-dichlorobutane acts as a precisely tuned mild oxidant [3].
In sequential Cr(II)-catalyzed cleavage of C-O and C-H bonds for the synthesis of diarylated benzaldehydes, the choice of the halogenated oxidant is critical. Using 2,3-dichlorobutane (DCB) as the oxidant yields up to 85% of the target difunctionalized product. In direct comparison, substituting DCB with 1,2-dichloroethane (DCE) or 1,2-dichloropropane (DCP) under identical conditions results in significantly lower catalytic performance and poor product conversion [1].
| Evidence Dimension | Product yield of diarylated benzaldehyde |
| Target Compound Data | 85% yield (using 2,3-dichlorobutane) |
| Comparator Or Baseline | 1,2-Dichloroethane / 1,2-Dichloropropane (exhibited low performance / poor yield) |
| Quantified Difference | DCB provides optimal redox matching for the Cr(II)/Cr(III) cycle, maximizing yield. |
| Conditions | CrCl2 precatalyst, N-benzyl-substituted imino auxiliary, room temperature |
Procuring 2,3-dichlorobutane as a specific mild oxidant is essential for maximizing turnover and yield in advanced transition-metal-mediated sequential functionalizations.
The regiochemistry of the chlorine atoms in 2,3-dichlorobutane allows it to undergo double dehydrohalogenation, specifically yielding 1,3-butadiene or 2-butyne depending on the catalytic or basic conditions applied. In contrast, the baseline comparator 1,4-dichlorobutane cannot undergo vicinal elimination, and instead reacts to form cyclic ethers, cyclic amines, or terminal substitution products [1].
| Evidence Dimension | Elimination product profile |
| Target Compound Data | Yields 1,3-butadiene or 2-butyne via vicinal elimination |
| Comparator Or Baseline | 1,4-Dichlorobutane (yields cyclized products; cannot form conjugated dienes) |
| Quantified Difference | Absolute divergence in reaction pathway based on 1,2- vs 1,4-halogen placement. |
| Conditions | Catalytic or strong base dehydrohalogenation |
Buyers targeting internal alkynes or conjugated dienes must procure the 2,3-isomer, as terminal dihalides fundamentally cannot undergo the required vicinal elimination.
2,3-Dichlorobutane is synthesized as a mixture of meso and dl (racemic) stereoisomers, which exhibit distinct physical properties critical for separation. The meso isomer has a normal boiling point of approximately 116 °C, whereas the dl mixture boils at 119.5 °C. This 3.5 °C differential allows for the isolation of specific stereoisomers via careful fractional distillation, a process not applicable to non-chiral baseline dihalides like 1,4-dichlorobutane [1].
| Evidence Dimension | Normal boiling point |
| Target Compound Data | meso-2,3-Dichlorobutane: ~116 °C |
| Comparator Or Baseline | dl-2,3-Dichlorobutane: ~119.5 °C |
| Quantified Difference | 3.5 °C difference in boiling point between stereoisomers. |
| Conditions | Standard atmospheric pressure (760 Torr) |
Understanding the boiling point differential is critical for chemical engineers designing distillation workflows to isolate specific stereoisomers for stereocontrolled synthesis.
Leveraging its specific redox properties, 2,3-dichlorobutane is the optimal oxidant in chromium-catalyzed sequential C-O and C-H bond functionalizations. It facilitates the efficient turnover of Cr(II)/Cr(III) catalytic cycles, enabling the high-yield synthesis of complex diarylated benzaldehydes where other chlorinated solvents fail [1].
Due to its vicinal dihalide structure, it is a primary procurement choice for double dehydrohalogenation workflows. Treatment with strong bases allows chemists to reliably synthesize 1,3-butadiene or 2-butyne, which are critical building blocks in polymer chemistry and complex organic synthesis [2].
Because 2,3-dichlorobutane can be separated into its meso and dl stereoisomers via fractional distillation (due to their 3.5 °C boiling point difference), it serves as a precise starting material for stereospecific anti-elimination reactions. This allows manufacturers to control the E/Z geometry of the resulting alkene products, a critical requirement in pharmaceutical intermediate synthesis [3].